N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Description
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydroxyethyl group, and an oxan-4-yl acetamide moiety
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO3/c1-11(2)16-8-12(6-7-24-16)9-17(23)21-15(10-22)18-13(19)4-3-5-14(18)20/h3-5,11-12,15-16,22H,6-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKFKUJCENPUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CC(=O)NC(CO)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,6-difluorobenzene with ethylene oxide to form 2,6-difluorophenylethanol. This intermediate is then reacted with 2-propan-2-yloxan-4-yl acetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The oxan-4-yl acetamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide
- N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide
- N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)propionamide
Uniqueness
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
